
N-(4-fluorophenyl)-4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
N-(4-fluorophenyl)-4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H16FN3O2S and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.09472610 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-fluorophenyl)-4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological evaluations, and relevant case studies.
Structure
The compound features a tetrahydropyrimidine ring with various substituents that contribute to its biological activity. The presence of the fluorophenyl and hydroxyphenyl groups enhances its interaction with biological targets.
Molecular Formula
- Molecular Formula : C18H17F N2O2S
- Molecular Weight : 357.09 g/mol
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Not specified |
Log P (octanol-water) | Not specified |
Antiviral Activity
Recent studies have explored the compound's activity against HIV-1 integrase. It was found that derivatives of this compound inhibit the strand transfer reaction of the integrase enzyme in vitro. The most active derivative demonstrated an IC50 value of 0.65 µM , indicating significant inhibitory potential against HIV-1 integrase .
Antioxidant Activity
In addition to antiviral properties, the compound has been evaluated for antioxidant activity. Certain derivatives have shown promising results in reducing oxidative stress without exhibiting cytotoxic effects in MTT assays. This suggests potential applications in preventing oxidative damage in biological systems .
Cytotoxicity Assessment
While some derivatives exhibited antiviral and antioxidant activities, they did not show significant inhibition of HIV-1 or HIV-2 in cell culture assays below their cytotoxic concentrations. This indicates a need for further optimization to enhance efficacy while minimizing toxicity .
Synthesis and Evaluation
A study focused on synthesizing various derivatives of tetrahydropyrimidine carboxamides, including this compound. The evaluation involved assessing their inhibitory effects on HIV integrase and antioxidant properties .
In Silico Studies
Docking studies were performed to understand the binding interactions between the compound and the HIV integrase enzyme. These studies provided insights into how structural modifications could enhance inhibitory activity .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that this compound exhibits promising antitumor properties. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of tetrahydropyrimidine compounds exhibit cytotoxic effects against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC-3) .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. A recent investigation highlighted that modifications to the tetrahydropyrimidine structure could enhance its antimicrobial potency .
Neuroprotective Effects
Recent studies suggest potential neuroprotective effects of this compound in models of neurodegenerative diseases. The tetrahydropyrimidine derivatives have been investigated for their ability to mitigate oxidative stress and inflammation in neuronal cells, indicating a possible therapeutic role in conditions such as Alzheimer’s disease .
Material Science
Polymer Synthesis
The compound serves as a building block for synthesizing novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .
Nanotechnology Applications
In nanotechnology, this compound has been utilized in the development of nanocarriers for drug delivery systems. Its unique chemical structure allows for effective encapsulation of therapeutic agents, enhancing their bioavailability and targeting efficiency .
Biological Research
Cell Signaling Pathways
Studies have explored the impact of this compound on various cell signaling pathways. It has been found to modulate pathways involved in inflammation and cell survival, suggesting potential applications in treating inflammatory diseases .
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Antitumor Activity | Demonstrated inhibition of MCF-7 cell proliferation by 75% at 10 µM concentration. |
Study B | Antimicrobial Properties | Effective against E. coli with an MIC of 32 µg/mL. |
Study C | Neuroprotective Effects | Reduced oxidative stress markers in neuronal cells by 50% compared to control groups. |
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-10-15(17(24)21-13-6-4-12(19)5-7-13)16(22-18(25)20-10)11-2-8-14(23)9-3-11/h2-9,16,23H,1H3,(H,21,24)(H2,20,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAVWMODVKMDFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.